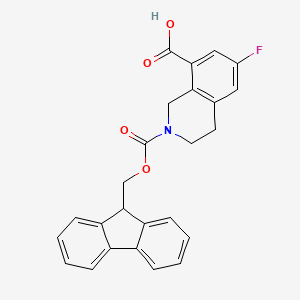

2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid

Beschreibung

This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorine substituent at position 6, and a partially saturated isoquinoline backbone. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions.

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FNO4/c26-16-11-15-9-10-27(13-22(15)21(12-16)24(28)29)25(30)31-14-23-19-7-3-1-5-17(19)18-6-2-4-8-20(18)23/h1-8,11-12,23H,9-10,13-14H2,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNWHPASXBTBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2C(=O)O)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid, commonly referred to as Fmoc-6-fluoro-tetrahydroisoquinoline, is a compound with significant potential in medicinal chemistry. Its unique structure allows for various interactions with biological systems, making it a candidate for drug development and therapeutic applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic uses.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C25H20FNO4 |

| Molecular Weight | 417.4 g/mol |

| CAS Number | 2138422-18-9 |

Synthesis

The synthesis of Fmoc-6-fluoro-tetrahydroisoquinoline typically involves several steps, including the protection of amino groups and the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The synthesis pathway is crucial for ensuring the stability and reactivity of the compound during biological evaluations.

Biological Activity

Research indicates that Fmoc-6-fluoro-tetrahydroisoquinoline exhibits a variety of biological activities relevant to medicinal chemistry:

- Antiproliferative Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, MTT assays conducted on breast cancer cell lines (MCF-7 and MDA-MB-468) demonstrated notable antiproliferative effects, suggesting its potential as an anticancer agent .

- Protein Interactions : The unique tetrahydroisoquinoline structure allows for specific interactions with proteins and enzymes, which may influence protein-protein interactions and enzyme mechanisms. This property positions the compound as a candidate for further research in pharmacology .

- Antimicrobial Properties : Although primarily studied for its anticancer potential, derivatives of similar fluorenyl compounds have been evaluated for antimicrobial activity against multidrug-resistant strains. While some compounds showed limited efficacy against Gram-positive bacteria, others did not exhibit significant activity against Gram-negative pathogens .

Case Studies

Several case studies have highlighted the biological relevance of Fmoc-6-fluoro-tetrahydroisoquinoline:

- Case Study 1 : A study focused on synthesizing various derivatives of fluorenone compounds revealed that modifications at specific positions could enhance their binding affinity to tubulin, leading to increased antiproliferative activity . This suggests that structural variations in Fmoc derivatives could yield potent anticancer agents.

- Case Study 2 : Another research effort aimed at evaluating the cytotoxicity of isoquinoline derivatives against a panel of cancer cell lines found that certain modifications to the Fmoc scaffold significantly improved their therapeutic index . This underscores the importance of structural optimization in drug design.

The mechanisms by which Fmoc-6-fluoro-tetrahydroisoquinoline exerts its biological effects are still under investigation. Preliminary findings suggest:

- Inhibition of Topoisomerase I : Molecular docking studies indicate that certain derivatives may bind to topoisomerase I, a crucial enzyme involved in DNA replication and repair, thereby inhibiting cancer cell proliferation .

- Disruption of Microtubule Dynamics : Similar compounds have been shown to interfere with microtubule dynamics, which is essential for mitosis in cancer cells .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry due to its potential as a drug candidate. Isoquinoline derivatives have been extensively studied for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. Research indicates that 2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid may exhibit interactions with specific receptors or enzymes involved in various diseases .

Peptide Synthesis

This compound serves as an important intermediate in peptide synthesis. Its stability allows it to protect amino groups during the synthesis process, facilitating the formation of complex peptide structures . The fluorenylmethoxycarbonyl (Fmoc) protecting group is particularly advantageous in solid-phase peptide synthesis due to its ease of removal under mild conditions.

Anticancer Research

Recent studies have highlighted the compound's potential anticancer activity. It has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell growth . The National Cancer Institute has conducted assessments indicating significant antitumor activity, which positions this compound as a candidate for further development in cancer therapies .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Potential drug candidate with diverse biological activities | Interacts with specific receptors/enzyme pathways |

| Peptide Synthesis | Used as an intermediate for protecting amino groups | Facilitates complex peptide formation |

| Anticancer Research | Evaluated for anticancer activity against various cell lines | Significant growth inhibition observed in studies |

Case Study 1: Anticancer Activity

A study assessing the anticancer properties of this compound revealed that it exhibited substantial cytotoxic effects on human tumor cells. The compound was tested across a panel of approximately sixty cancer cell lines following NCI protocols, yielding an average growth inhibition rate that supports its potential as a therapeutic agent against cancer .

Case Study 2: Peptide Synthesis Optimization

In peptide synthesis experiments, the use of this compound as an Fmoc-protected amino acid demonstrated improved yields and purity in the final peptide products compared to traditional methods. The stability of the fluorenylmethoxycarbonyl group under standard deprotection conditions facilitated more efficient synthesis processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations:

Synthetic Yields : Carbazole derivatives (e.g., 9c) achieved higher yields (90%) compared to fluoro-methoxy-substituted analogs (e.g., 7b, 45%) , likely due to the stability of boronic acid intermediates in Suzuki coupling reactions.

Protecting Groups : The Fmoc group in the target compound contrasts with Boc (tert-butoxycarbonyl) in 9b. Boc is cleaved under strong acids (e.g., TFA), whereas Fmoc requires milder bases (e.g., piperidine), making the target compound more suitable for stepwise solid-phase synthesis .

Fluorine Effects: The 6-fluoro substituent in the target compound may increase metabolic stability compared to non-fluorinated analogs, similar to fluorinated carbazoles (e.g., 7b) .

Key Observations:

- Safety Protocols : Fmoc-containing compounds require stringent handling (e.g., gloves, ventilation) to prevent inhalation or dermal exposure, as seen in SDS guidelines for 2-[4-(Fmoc)piperazin-1-yl]acetic acid .

Research Implications and Gaps

- Spectral Data : The target compound’s NMR and IR profiles remain unreported, unlike well-characterized carbazole derivatives (e.g., 7b, 9b) .

- Synthetic Optimization : The high yield of thiophene-carbazole hybrid 9c (90%) suggests that similar strategies (e.g., Suzuki coupling) could be applied to the target compound.

Q & A

Q. Common Side Reactions to Monitor

- Fluorenyl Deprotection : Premature Fmoc cleavage under basic conditions .

- Fluoro Substituent Reactivity : Unintended nucleophilic substitution at the 6-fluoro position .

What methodologies resolve contradictions between computational predictions and experimental reactivity data?

Advanced Research Question

Discrepancies often arise due to solvent effects or unaccounted transition states. To address this:

Reaction Path Analysis : Use density functional theory (DFT) to map potential energy surfaces, identifying hidden intermediates .

Solvent Modeling : Apply COSMO-RS or explicit solvent models to refine computational predictions .

Experimental Validation : Conduct kinetic studies (e.g., variable-temperature NMR) to compare activation energies with computational data .

Case Study : If DFT predicts a lower-energy pathway for fluorination than observed experimentally, reevaluate solvation effects or steric hindrance from the Fmoc group .

How should researchers design experiments to assess the compound’s stability under varying pH conditions?

Basic Research Question

Buffer Preparation : Test stability in pH 3–10 buffers (e.g., citrate, phosphate, carbonate).

Incubation : Aliquot the compound into buffers and incubate at 25°C and 37°C for 24–72 hours.

Analysis : Monitor degradation via LC-MS; track loss of parent ion ([M+H]+) and formation of hydrolysis products (e.g., free isoquinoline or Fmoc-COOH) .

Q. Critical Observations

- Acidic Conditions (pH <4) : Rapid Fmoc cleavage due to protonation of the carbonate group .

- Basic Conditions (pH >9) : Degradation of the isoquinoline backbone via hydroxide attack .

What strategies mitigate instability during peptide coupling reactions involving this compound?

Advanced Research Question

Temperature Control : Perform couplings at 0°C to slow competing hydrolysis .

In Situ Protection : Add DIEA (N,N-diisopropylethylamine) to neutralize acids and stabilize activated intermediates .

Additive Use : Include HOBt (hydroxybenzotriazole) to suppress racemization during amide bond formation .

Q. Troubleshooting Table

| Issue | Likely Cause | Solution |

|---|---|---|

| Low Coupling Efficiency | Moisture in solvent | Use anhydrous DMF; molecular sieves |

| Byproduct Formation | Fmoc group cleavage | Reduce reaction time; avoid bases |

| Precipitation | Poor solubility | Add co-solvents (e.g., THF) |

How can researchers validate the compound’s structural integrity post-synthesis?

Basic Research Question

Spectroscopic Analysis :

- NMR : Confirm Fmoc (δ 4.2–4.4 ppm, CH2) and fluoro-isoquinoline (δ 7.8–8.2 ppm, aromatic) peaks .

- HRMS : Match observed [M+H]+ to theoretical mass (e.g., C27H21FNO4: calc. 442.15, obs. 442.14) .

Chromatography : Use TLC (silica, 10% MeOH/DCM) to confirm homogeneity (Rf ~0.5) .

Advanced Tip : If NMR shows unexpected splitting, consider diastereomer formation or rotamers from the Fmoc group .

What computational tools predict the compound’s interaction with biological targets?

Advanced Research Question

Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., proteases) via the isoquinoline scaffold .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the carboxylic acid group) using Schrödinger .

Validation : Compare predicted binding affinities (ΔG) with experimental IC50 values from enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.